molecular formula C11H13FO B1342437 1-(4-Fluorophenyl)-3-methylbutan-1-one CAS No. 829-43-6

1-(4-Fluorophenyl)-3-methylbutan-1-one

Cat. No. B1342437
CAS RN: 829-43-6
M. Wt: 180.22 g/mol
InChI Key: PYDJZEHLHFCHDA-UHFFFAOYSA-N
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Description

The compound 1-(4-Fluorophenyl)-3-methylbutan-1-one is a chemical entity that has been the subject of research due to its potential applications in various fields, including medicinal chemistry. The compound features a 4-fluorophenyl group attached to a 3-methylbutan-1-one moiety, which is a structure of interest for the synthesis of pharmacologically active molecules.

Synthesis Analysis

The synthesis of related compounds has been demonstrated in the literature. For instance, a practical synthesis route for (S)-2-(4-fluorophenyl)-3-methylbutanoic acid, a compound with structural similarities to 1-(4-Fluorophenyl)-3-methylbutan-1-one, has been developed with an overall yield of 80% starting from 4-fluorophenylacetic acid . This synthesis involves asymmetric hydrogenation using ruthenium(II) carboxylato complexes with chiral atropisomeric diphosphines, achieving an enantiomeric excess (ee) of up to 94%, which can be further improved to 98% by crystallization of its sodium salt .

Molecular Structure Analysis

The molecular structure of 1-(4-Fluorophenyl)-3-methylbutan-1-one can be inferred from related compounds that have been characterized using various spectroscopic techniques. For example, a series of substituted (E)-1-(4-fluoro-3-methylphenyl)-3-phenylprop-2-en-1-one compounds were synthesized and their structures confirmed by physical constants, UV, IR, and NMR spectral data . These techniques are essential for determining the molecular structure and confirming the identity of synthesized compounds.

Chemical Reactions Analysis

The chemical reactivity of 1-(4-Fluorophenyl)-3-methylbutan-1-one can be analyzed by examining the reactions of similar compounds. The substituted (E)-1-(4-fluoro-3-methylphenyl)-3-phenylprop-2-en-1-one compounds were synthesized through a condensation reaction of 4-fluoro-3-methyl acetophenone with substituted benzaldehydes in the presence of an alkali . This suggests that 1-(4-Fluorophenyl)-3-methylbutan-1-one could also participate in condensation reactions, potentially leading to a variety of derivatives with different substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(4-Fluorophenyl)-3-methylbutan-1-one can be deduced from the properties of similar compounds. The synthesized (E)-1-(4-fluoro-3-methylphenyl)-3-phenylprop-2-en-1-one compounds showed yields of more than 80% . The effects of substituents on the physical and chemical properties of these compounds were analyzed using Hammett substituent constants and F and R parameters through single and multi-linear regression analyses . Such analyses are crucial for understanding how different substituents can affect the reactivity and stability of the core structure, which is relevant for the design of new compounds with desired properties.

Scientific Research Applications

3. (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one

  • Application : This compound is a promising nonlinear optical material. It was synthesized and crystallized by a slow evaporation technique .
  • Results or Outcomes : The third-order nonlinear susceptibility (χ(3)) value for the chalcone crystal is 369.294 × 10 −22 m 2 V −2, higher than those obtained from a few similar types of molecule, showing that the chalcone crystal can be considered as a nonlinear optical material .

4. Indole Derivatives

  • Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
  • Results or Outcomes : The outcome of using this compound in a synthesis reaction would be the formation of a new organic compound. The specific results would depend on the other reactants and the conditions of the reaction .

5. Acid–base regulated inclusion complexes

  • Application : This study focuses on the synthesis, crystal growth and extensive characterization of a fluorinated chalcone (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one (FCH) by scanning electron microscopy (SEM), infrared spectroscopy (IR), gas chromatography-mass spectrometry (GC-MS), 1 H-, 13 C- and 19 F-nuclear magnetic resonance (NMR) .
  • Methods of Application : The compound was synthesized in 90% yield and crystallized by a slow evaporation technique .
  • Results or Outcomes : The fluorinated chalcone crystallized in centrosymmetric space group P21/c stabilized by the C–H⋯O and C–H⋯F interactions and the π⋯π contact . The χ(3) -value for the chalcone crystal is 369.294 × 10 −22 m 2 V −2, higher than those obtained from a few similar types of molecule, showing that the chalcone crystal can be considered as a nonlinear optical material .

6. Bioactive Fluoropyrrolidines

  • Application : Fluoro-organic chemistry is one of the most fiery-hot areas in modern chemistry, and has currently become crucial in the evolution of many transdisciplinary research fields .
  • Results or Outcomes : The outcome of using this compound in a synthesis reaction would be the formation of a new organic compound. The specific results would depend on the other reactants and the conditions of the reaction .

properties

IUPAC Name

1-(4-fluorophenyl)-3-methylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO/c1-8(2)7-11(13)9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDJZEHLHFCHDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701282743
Record name 1-(4-Fluorophenyl)-3-methyl-1-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701282743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-3-methylbutan-1-one

CAS RN

829-43-6
Record name 1-(4-Fluorophenyl)-3-methyl-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=829-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Fluorophenyl)-3-methyl-1-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701282743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-fluoro-benzonitrile (6 g, 49.5 mmol) in diethyl ether (200 mL) was added i-BuMgCl (1 M soln in THF) and the reaction mixture heated to reflux for 16 hours. The reaction mixture was cooled to room temperature and poured into a mixture 6 N H2SO4 (60 mL) and ice (500 mL), then stirred at 0° C. for 30 min. The aqueous layer was extracted with ethyl acetate (200 mL), the combined organic layers were washed with brine (100 mL), dried (MgSO4), and concentrated. The residue was purified by column chromatography (80 g, SiO2, 0 to 40% diethyl ether/dichloromethane 1:1 in hexanes) to provide 1-(4-fluorophenyl)-3-methylbutan-1-one as a colorless oil (3.72 g, 42%): 1H NMR (300 MHz, CHLOROFORM-d) δ ppm 1.00 (d, J=6.78 Hz, 6H), 2.29 (dt, J=13.47, 6.64 Hz, 1H), 2.81 (d, J=6.78 Hz, 2H), 7.06-7.19 (m, 2H), 7.94-8.02 (m, 2H); MS m/z 172 (Dimer-OH)++.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
500 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Yamanomoto, T Matsudaira - Synlett, 2023 - thieme-connect.com
We report herein a straightforward method for the synthesis of α-hydroxyamino ketones, which involves the benzoylation reaction of nitrones with 2-benzoyl-2-phenylbenzothiazoline …

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